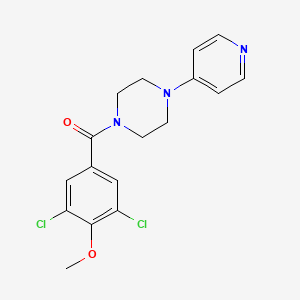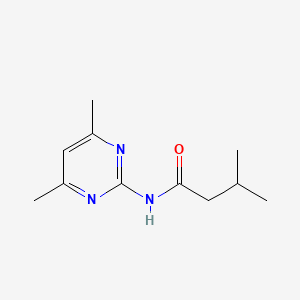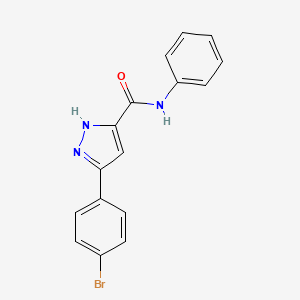
1-(4-Methylphenyl)triazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)triazol-4-ol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a 4-methylphenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)triazol-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the triazole ring. The reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, hydroxylated derivatives, and dihydrotriazole compounds.
Scientific Research Applications
1-(4-Methylphenyl)triazol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, and in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)triazol-4-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Pathway Modulation: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Receptor Binding: The compound can bind to specific receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methylphenyl)triazol-4-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)triazol-4-ol: This compound has a chlorine atom instead of a methyl group, which can affect its biological activity and chemical reactivity.
1-(4-Nitrophenyl)triazol-4-ol: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, influencing its reactivity and interactions with biological targets.
1-(4-Methoxyphenyl)triazol-4-ol: The methoxy group can increase the compound’s lipophilicity, affecting its solubility and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-(4-methylphenyl)triazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)12-6-9(13)10-11-12/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCOLBXHVPCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
![N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B7644651.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644654.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644656.png)

![N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
![2-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644679.png)

![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)
![3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7644709.png)
![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)
